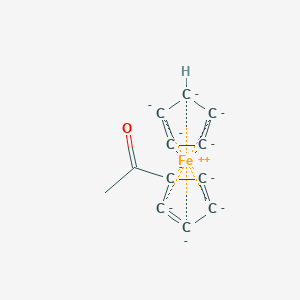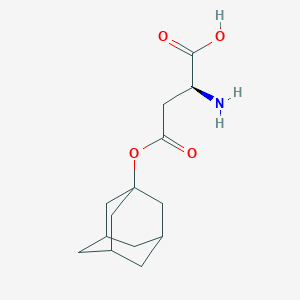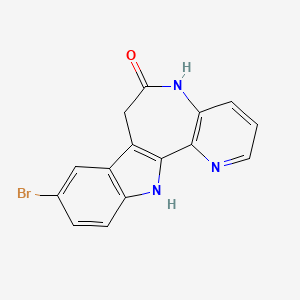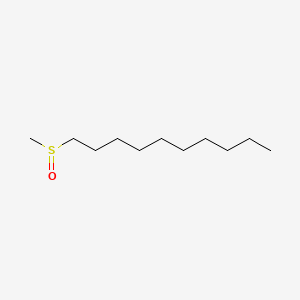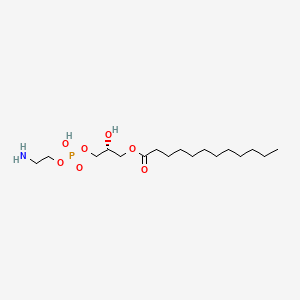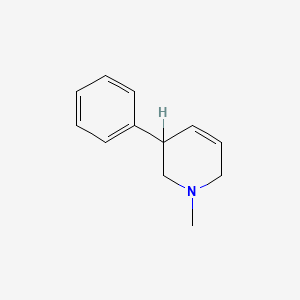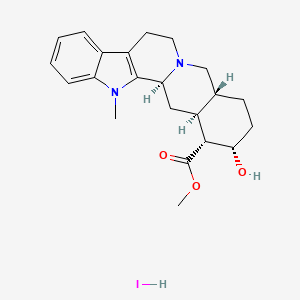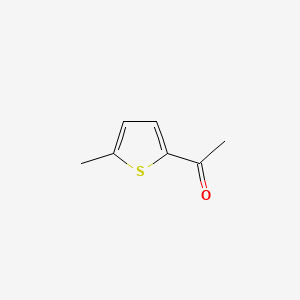
2-Acetyl-5-methylthiophene
Overview
Description
2-Acetyl-5-methylthiophene is a volatile organic compound that is formed during the reaction between L-cysteine and dihydroxyacetone in a glycerine or triglyceride solvent system .
Synthesis Analysis
This compound can be prepared by reacting 2-methylthiophene with acetic anhydride . It undergoes a palladium-catalyzed cross-coupling reaction with aryl bromides to form a C-4 arylated product .Molecular Structure Analysis
The molecular formula of this compound is C7H8OS, and its molecular weight is 140.20 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound undergoes a palladium-catalyzed cross-coupling reaction with aryl bromides to form a C-4 arylated product . It also reacts with 1,2-bis (5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 140.203, and it is a volatile organic compound . More detailed properties like boiling point, melting point, and density can be found in the references .Scientific Research Applications
Microwave Spectrum and Internal Rotations
A study by Dindić and Nguyen (2022) investigated the microwave spectrum of 2-acetyl-5-methylthiophene (2A5MT), revealing significant insights into its structural properties. They used Fourier transform microwave spectrometry, identifying the syn-conformer of the molecule. Their analysis focused on the internal rotations of the acetyl methyl and ring methyl groups, providing a deeper understanding of the molecule's dynamic behavior. This research contributes to the broader understanding of electronic effects in aromatic rings and heteroatoms' impact on torsional barriers, particularly relevant in the field of physical chemistry and molecular physics (Dindić & Nguyen, 2022).
Synthesis of Aminothiophenes
In 2006, Eller and Holzer reported the first synthesis of novel 3-acetyl-2-aminothiophenes using the Gewald reaction. Their work detailed the synthesis of these compounds and their structural characterization through various spectroscopic methods. This research is significant for the development of thiophene-based azo dyes, contributing to the field of organic chemistry and material science (Eller & Holzer, 2006).
Fluorescence Properties
Guo Pusheng (2009) explored the synthesis and characterization of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, including an investigation of its novel fluorescence properties. This research has potential implications in fields such as photochemistry and materials science, where fluorescence is a key property (Guo, 2009).
Antitumor Applications
Khalifa and Algothami (2020) focused on the synthesis of 2-aminothiophene derivatives for potential antitumor applications. Their work included molecular modeling studies to understand the compounds' structural and electronic features, indicating their possible use as antitumor agents in pharmacology and medicinal chemistry (Khalifa & Algothami, 2020).
Antimicrobial Activity in Dyes
In 2011, Gafer and Abdel‐Latif synthesized novel 4-arylazo-3-methylthiophenes with antimicrobial activity. These dyes, appliedto polyester fabrics, showed efficacy against both Gram-positive and Gram-negative bacteria. This research opens avenues in the development of antimicrobial fabrics and materials, especially in medical and healthcare applications (Gafer & Abdel‐Latif, 2011).
Catalytic and Electrochemical Applications
The study by Mark et al. (2000) on poly-3-methylthiophene (P3MT) electrodes examined their potential in catalyzing the reduction of acetylene. This research is significant for applications in battery and fuel cell technology, as well as electroanalysis, indicating the versatility of this compound derivatives in electrochemical applications (Mark et al., 2000).
Mechanism of Action
Target of Action
2-Acetyl-5-methylthiophene (2A5MT) is a complex molecule that interacts with various targets. It possesses two inequivalent internal rotors, the acetyl methyl group and the ring methyl group . The primary targets of 2A5MT are these internal rotors, which play a crucial role in its chemical behavior .
Mode of Action
The interaction of 2A5MT with its targets involves internal rotations. The acetyl methyl group and the ring methyl group can rotate, leading to different conformations of the molecule . This rotation is hindered by potential barriers, which depend on the conformation of the molecule and the intramolecular interactions .
Biochemical Pathways
It is known that the height and shape of the torsional potential depend on the conformation of the molecule and the intramolecular interactions . This suggests that 2A5MT may influence biochemical pathways through its conformational changes.
Pharmacokinetics
It is a volatile organic compound , which suggests that it may have unique pharmacokinetic properties related to its volatility.
Result of Action
The molecular and cellular effects of 2A5MT’s action are largely unknown. It has been found to undergo palladium-catalyzed cross-coupling reaction with aryl bromides to form c-4 arylated product . It also reacts with 1,2-bis(5-formyl-2-methylthiophen-3-yl)cyclopentene via Aldol condensation to form a chalcone with photochromic property .
Action Environment
The action of 2A5MT can be influenced by environmental factors. For example, the rotation of its internal rotors can be affected by temperature . Additionally, as a volatile organic compound, its action, efficacy, and stability may be influenced by factors such as air pressure and humidity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSDTJYMDAEEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159932 | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to pale yellow liqud to crystalline powder at lower temperatures; Roasted aroma with sweet notes | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 to 234.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.120-1.130 (20°) | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2084/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
13679-74-8 | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methyl-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-5-METHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HS3I278W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
25 °C | |
| Record name | 2-Acetyl-5-methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the conformational preferences of 2-Acetyl-5-methylthiophene?
A1: Research using microwave spectroscopy revealed that this compound (2A5MT) predominantly exists in the syn-conformer. [] This conformation, where the acetyl group's oxygen points towards the methyl group on the thiophene ring, was the only one observed in the microwave spectrum. The study was unable to detect the anti-conformer, suggesting a significant energy difference between the two forms. []
Q2: How do the internal rotations of the methyl groups in 2A5MT compare to other thiophene derivatives?
A2: Analysis of the microwave spectrum of 2A5MT allowed researchers to determine the barriers to internal rotation for both the acetyl methyl and ring methyl groups. The acetyl methyl group exhibited a barrier of 301.811(41) cm-1, which aligns with the "thiophene class" observation: acetyl groups attached to a thiophene ring tend to have torsional barriers around 300 cm-1. [] The ring methyl group displayed a lower barrier of 157.2612(13) cm-1. Comparing these values to other furan and thiophene derivatives provides insights into the electronic effects transmitted through aromatic rings and the influence of different heteroatoms on torsional barriers. []
Q3: Can this compound be used as a building block for more complex molecules?
A3: Yes, this compound serves as a versatile starting material in organic synthesis. One study demonstrated its utility in synthesizing trisubstituted thioxoimidazolidinones. [] The process involved reacting this compound with thiosemicarbazide, followed by a series of reactions to introduce various substituents onto the thioxoimidazolidinone core. [] This highlights the potential of 2A5MT for building diverse chemical structures with potential biological activities.
Q4: Have there been computational studies on this compound derivatives?
A4: Computational chemistry has been employed to investigate methanesulfonylhydrazone derivatives of this compound. [] Density functional theory (DFT) using the B3LYP method and the 6-31G(d,p) basis set were used to optimize the structure of this compound methanesulfonylhydrazone (msh3). This study also explored the vibrational frequencies of msh3 and compared the calculated IR spectra with experimental data. [] Further calculations were performed on chromium pentacarbonyl complexes containing msh3 using different basis sets, with the results compared to experimental IR spectra to determine the most appropriate computational method for this class of compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)
